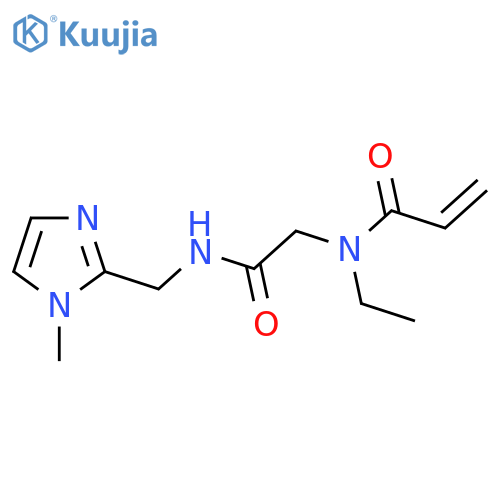Cas no 2411200-48-9 (N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide)

2411200-48-9 structure
商品名:N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinecarboxamide, N-(1-cyanocyclobutyl)-N-methyl-1-(1-oxo-2-propen-1-yl)-
- N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide
-
- インチ: 1S/C12H18N4O2/c1-4-12(18)16(5-2)9-11(17)14-8-10-13-6-7-15(10)3/h4,6-7H,1,5,8-9H2,2-3H3,(H,14,17)
- InChIKey: AMMYJOCDHUJAEU-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(C(C=C)=O)CC)NCC1=NC=CN1C
計算された属性
- せいみつぶんしりょう: 250.14297583g/mol
- どういたいしつりょう: 250.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 67.2Ų
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576114-1.0g |
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2411200-48-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26576114-1g |
N-ethyl-N-({[(1-methyl-1H-imidazol-2-yl)methyl]carbamoyl}methyl)prop-2-enamide |
2411200-48-9 | 90% | 1g |
$0.0 | 2023-09-14 |
N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
2411200-48-9 (N-ethyl-N-({(1-methyl-1H-imidazol-2-yl)methylcarbamoyl}methyl)prop-2-enamide) 関連製品
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 61389-26-2(Lignoceric Acid-d4)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
